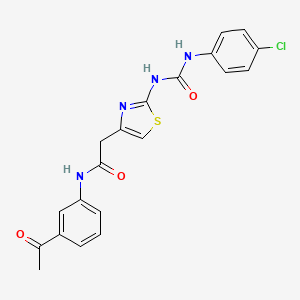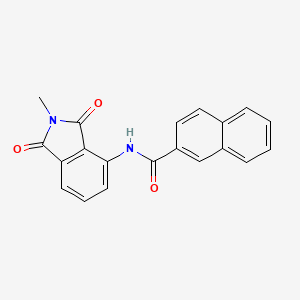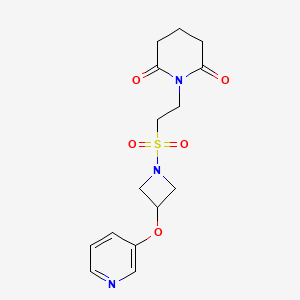
N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and various aromatic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the thiazole derivative with an isocyanate, such as 4-chlorophenyl isocyanate, under mild conditions.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound may be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- N-(3-acetylphenyl)-2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)acetamide
- N-(3-acetylphenyl)-2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)acetamide
- N-(3-acetylphenyl)-2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct pharmacological properties compared to its analogs. The specific arrangement of functional groups in this compound can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQOBDSVXIEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}carbamate](/img/structure/B2491519.png)
![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2491521.png)


![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/new.no-structure.jpg)

![N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491530.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
![2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2491533.png)

![5-Bromo-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2491535.png)
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)

